molecular formula C19H25ClN4O3 B143746 Pibutidine hydrochloride CAS No. 126463-66-9

Pibutidine hydrochloride

Cat. No. B143746
M. Wt: 392.9 g/mol
InChI Key: ODBOENMSSFCACZ-PVOKDAACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pibutidine hydrochloride is a chemical compound that belongs to the family of histamine H2 receptor antagonists. It is a white crystalline powder that is soluble in water and has a molecular weight of 331.85 g/mol. Pibutidine hydrochloride is commonly used as an anti-ulcer drug due to its ability to reduce the production of gastric acid.

Scientific Research Applications

Metabolite Characterization and Detection

  • Characterization of Urinary Metabolites : Kato et al. (1999) utilized liquid chromatography/tandem mass spectrometry (LC/MS/MS) to characterize the metabolic products of Pibutidine hydrochloride in human urine. This method enabled the detection of eight metabolites directly from a crude biological matrix without prior extraction, facilitating rapid screening and confirmation of Pibutidine-related compounds in urine (Kato, Jingu, Ogawa, & Higuchi, 1999).

  • Determination in Human Plasma : In a study by Kato et al. (2000), LC-MS/MS was used for the quantitative examination of Pibutidine metabolites in human plasma. This method was crucial for simultaneous determination of Pibutidine and its four metabolites in plasma samples from volunteers (Kato, Jingu, Ogawa, & Higuchi, 2000).

  • Quantification in Human Urine : Another study by Kato et al. (2000) developed a method for rapid quantitative determination of Pibutidine in human urine using liquid chromatography-tandem mass spectrometry. This method was validated for its accuracy and precision, providing a robust approach for investigating the urinary excretion of Pibutidine (Kato, Jingu, Ogawa, & Higuchi, 2000).

Pharmacological Effects and Interactions

  • Effect on Nitric Oxide Production : Kiuchi et al. (1998) studied the effect of Pibutidine hydrochloride on nitric oxide production in rat gastric mucosa. They found that Pibutidine stimulated gastric mucosal nitric oxide production, suggesting its involvement in the drug's pharmacological effect (Kiuchi, Isobe, Kijima, Higuchi, & Fukushima, 1998).

  • Interaction with Canine Cloned H2-Receptor : Kaku et al. (1999) investigated Pibutidine hydrochloride's effect on [H]tiotidine binding to canine cloned H2-receptor-expressed Hepa cells. They found that Pibutidine displaced the binding in a concentration-dependent manner, indicating a potent interaction with the H2-receptor (Kaku, Isobe, Kiuchi, Tanaka, Muramatsu, & Higuchi, 1999).

  • Role in Gastric Mucosal Protection : Kiuchi et al. (1998) also explored Pibutidine hydrochloride's role in protecting gastric mucosal lesions in rats. They found that endogenous nitric oxide and prostaglandins were implicated in the gastric mucosal protection induced by Pibutidine (Kiuchi, Isobe, Kijima, Saitoh, & Higuchi, 1998).

properties

CAS RN

126463-66-9

Product Name

Pibutidine hydrochloride

Molecular Formula

C19H25ClN4O3

Molecular Weight

392.9 g/mol

IUPAC Name

3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione;hydrochloride

InChI

InChI=1S/C19H24N4O3.ClH/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23;/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2;1H/b5-2-;

InChI Key

ODBOENMSSFCACZ-PVOKDAACSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N.Cl

SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl

synonyms

3-amino-4-(4-(4-(1-piperidinomethyl)-2-pyridyloxy)-2-butenylamino)-3-cyclobutene-1,2-dione
IT 066
IT-066
pibutidine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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